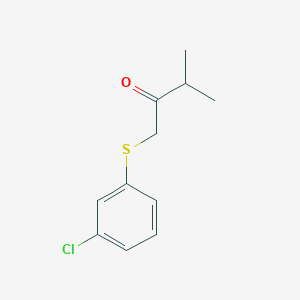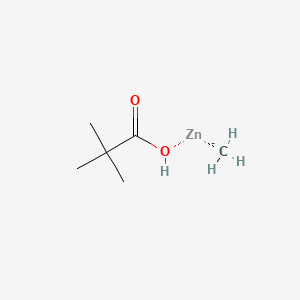
Methyl(pivaloyloxy)zinc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(pivaloyloxy)zinc is an organometallic compound that features a zinc atom bonded to a methyl group and a pivaloyloxy group
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize this compound involves the reaction of pivaloyl chloride with methylmagnesium chloride (Grignard reagent) in anhydrous ether.
Transmetalation: Another approach is the transmetalation of a zinc halide with a pivaloyloxymethyl Grignard reagent.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale Grignard reactions under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors can also enhance the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidation products.
Reduction: Reduction reactions can convert this compound to other organometallic compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the pivaloyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and metal catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and halides are typically employed.
Major Products Formed:
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Alcohols and other reduced organometallic compounds.
Substitution: Amides, esters, and ethers.
Wissenschaftliche Forschungsanwendungen
Methyl(pivaloyloxy)zinc has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals.
Medicine: The compound can be used to create prodrugs, where the pivaloyloxy group enhances the drug's solubility and bioavailability.
Biology: It can be employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: this compound is utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism by which Methyl(pivaloyloxy)zinc exerts its effects involves its ability to act as a nucleophile and a Lewis acid. The zinc atom can coordinate to various substrates, facilitating nucleophilic attacks and promoting the formation of new chemical bonds. The pivaloyloxy group can also influence the reactivity and stability of the compound.
Molecular Targets and Pathways:
Nucleophilic Substitution: The compound can target electrophilic centers in organic molecules, leading to substitution reactions.
Redox Reactions: It can participate in redox processes, affecting the oxidation state of other compounds.
Vergleich Mit ähnlichen Verbindungen
Methylmagnesium chloride
Zinc acetate
Methyl lithium
Eigenschaften
Molekularformel |
C6H13O2Zn- |
|---|---|
Molekulargewicht |
182.5 g/mol |
IUPAC-Name |
carbanide;2,2-dimethylpropanoic acid;zinc |
InChI |
InChI=1S/C5H10O2.CH3.Zn/c1-5(2,3)4(6)7;;/h1-3H3,(H,6,7);1H3;/q;-1; |
InChI-Schlüssel |
DTGDEGNVGLHLQF-UHFFFAOYSA-N |
Kanonische SMILES |
[CH3-].CC(C)(C)C(=O)O.[Zn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



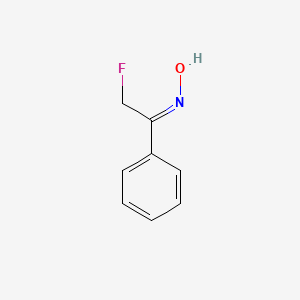
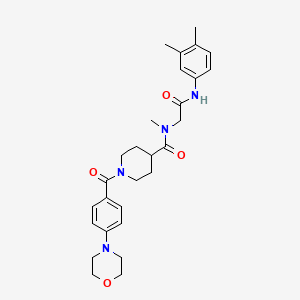
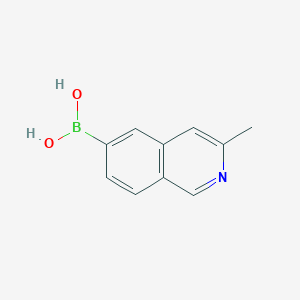
![4-([1,1'-Biphenyl]-4-yl)-6-(3'-(9,9-dimethyl-9H-fluoren-4-yl)-[1,1'-biphenyl]-4-yl)-2-phenylpyrimidine](/img/structure/B15328478.png)
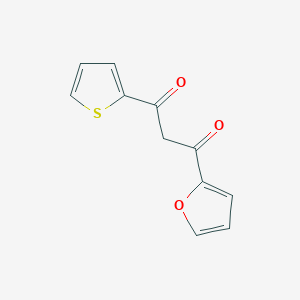
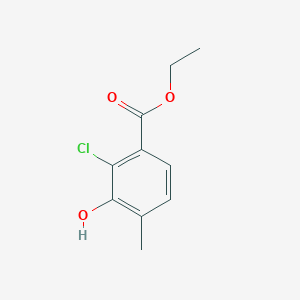

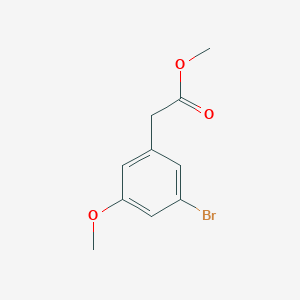
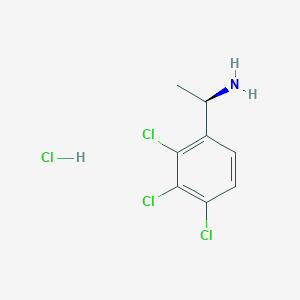
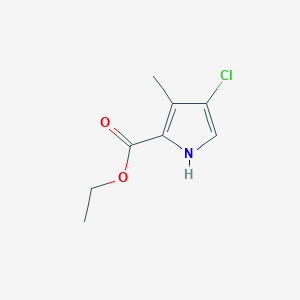

![Isothiazolo[4,5-c]pyridin-3-amine](/img/structure/B15328516.png)
